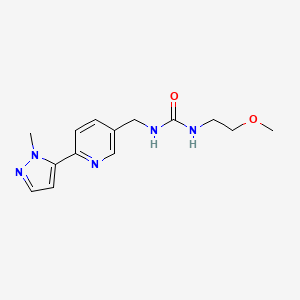

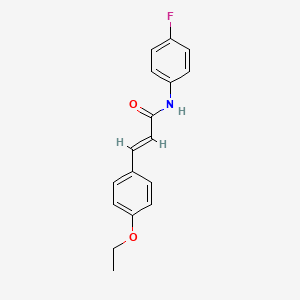

![molecular formula C15H23Cl2N3O B2584834 3-amino-4,5-dichloro-N-[1-(dimethylamino)-4-methylpentan-2-yl]benzamide CAS No. 1306214-47-0](/img/structure/B2584834.png)

3-amino-4,5-dichloro-N-[1-(dimethylamino)-4-methylpentan-2-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

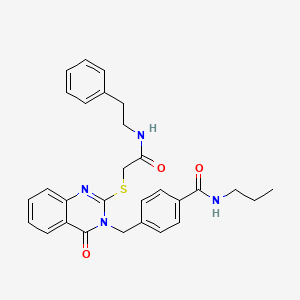

“3-amino-4,5-dichloro-N-[1-(dimethylamino)-4-methylpentan-2-yl]benzamide” is a chemical compound with the CAS number 1306214-47-0 . It has a molecular weight of 332.27 and a molecular formula of C15H23Cl2N3O .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide core with various functional groups attached, including an amino group, two chloro groups, and a dimethylamino group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 332.27 . Other physical and chemical properties such as boiling point and storage conditions are not specified .Applications De Recherche Scientifique

Synthesis of 1,3,5-Triazines

The compound is a derivative of 1,3,5-triazines, which are known for their wide range of applications. They can be used in the synthesis of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups .

Antitumor Properties

Some 1,3,5-triazines display important biological properties. For example, hexamethylmelamine (HMM, 1) and 2-amino-4-morphlino-s-triazine (2) are used clinically due to their antitumor properties to treat lung breast and ovarian cancer .

Antimicrobial Activity

1,3,5-Triazine 4-aminobenzoic acid derivatives, which can be synthesized from this compound, have been evaluated for their antimicrobial activity against E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria and C. albicans representing fungi .

Antimalarial Properties

1,3,5-Triazine derivatives, which can be synthesized from this compound, exhibit antimalarial properties .

Anti-viral Activities

1,3,5-Triazine derivatives, which can be synthesized from this compound, also exhibit anti-viral activities .

Use in Chiral Stationary Phases

1,3,5-Triazine derivatives can be used as chiral stationary phases, for example, the chiral solvating agent 12 for the determination of enantiomeric excess by NMR spectroscopy and determination of absolute configuration by circular dichroism .

Preparation of Luminescent, Optical Switches and Tri-radical Cation

1,3,5-Triazine derivatives can be used for the preparation of luminescent, optical switches and tri-radical cation .

Efficient Synthesis Route

Using 3,5-dichloronitrobenzene as starting material, 4-amino-2,6-dichlorophenol can be synthesized efficiently by catalytic hydrogenation and Bamberger rearrangement. This method greatly shortens the synthetic route, and also avoids the large amount of waste acid from traditional reactions such as diazotization, hydrolysis and nitration .

Safety and Hazards

Propriétés

IUPAC Name |

3-amino-4,5-dichloro-N-[1-(dimethylamino)-4-methylpentan-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23Cl2N3O/c1-9(2)5-11(8-20(3)4)19-15(21)10-6-12(16)14(17)13(18)7-10/h6-7,9,11H,5,8,18H2,1-4H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUHMOAPKGHIEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CN(C)C)NC(=O)C1=CC(=C(C(=C1)Cl)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-4,5-dichloro-N-[1-(dimethylamino)-4-methylpentan-2-yl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((4-methoxyphenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)propanamide hydrochloride](/img/structure/B2584752.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2584759.png)

![4-(2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide](/img/structure/B2584760.png)

![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2584766.png)

![2-(isopentylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2584769.png)